N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
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Overview
Description
N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide: This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinazoline core or the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the quinazoline core .
Scientific Research Applications
N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Altering Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide .
- N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)thio]-acetamide .
Uniqueness
N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide stands out due to its unique combination of a quinazoline core with a cyclopropyl group and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H21N3OS |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H21N3OS/c1-2-14-8-11-18-17(12-14)21(26-13-19(25)22-16-9-10-16)24-20(23-18)15-6-4-3-5-7-15/h3-8,11-12,16H,2,9-10,13H2,1H3,(H,22,25) |
InChI Key |
SVPRNDQKPKAHDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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